molecular formula C17H20N2O3S2 B4916914 5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide

5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide

Cat. No.: B4916914
M. Wt: 364.5 g/mol
InChI Key: IKLMPPZPMDZFSQ-UHFFFAOYSA-N
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Description

5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide is a complex organic compound that features a unique combination of indole and thiophene moieties. Indole is a significant nitrogen-based heterocycle known for its biological and pharmaceutical activities . Thiophene, on the other hand, is a sulfur-containing heterocycle that is widely used in organic synthesis and materials science

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N,N-diethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-18(4-2)24(21,22)14-11-16(23-12-14)17(20)19-10-9-13-7-5-6-8-15(13)19/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMPPZPMDZFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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